Journal Name:Environmental Science: Atmospheres
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Environmental Science: Atmospheres ( IF 0 ) Pub Date : , DOI: 10.1039/D3EA90049E
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Correction: Ring-opening yields and auto-oxidation rates of the resulting peroxy radicals from OH-oxidation of α-pinene and β-pinene
Environmental Science: Atmospheres ( IF 0 ) Pub Date : , DOI: 10.1039/D3EA90045B
Correction for ‘Ring-opening yields and auto-oxidation rates of the resulting peroxy radicals from OH-oxidation of α-pinene and β-pinene’ by Ben H. Lee et al., Environ. Sci.: Atmos., 2023, 3, 399–407, https://doi.org/10.1039/D2EA00133K.
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Carbon monoxide fluxes measured using the eddy covariance method from an intensively managed grassland in Ireland†
Environmental Science: Atmospheres ( IF 0 ) Pub Date : , DOI: 10.1039/D3EA00112A
Carbon monoxide (CO) is classed as a secondary greenhouse gas (GHG) as it can extend the lifetime of GHGs such as methane and ozone by reacting with hydroxyl (OH) radicals and thus controlling the oxidizing capacity of the atmosphere. CO fluxes were measured from a fertilized and grazed temperate grassland in south-east Ireland using a high frequency quantum cascade laser (QCL) and the eddy covariance method. Measurements were carried out in 2019 (12 months) and 2020 (10 months). In both datasets, a diurnal pattern was observed where CO fluxes peaked between 8 am and 6 pm, and between 8 pm and 2 am during the colder months of the year. Quality controlled CO flux data was gap-filled using a general additive model (GAM) that incorporated photosynthetic photon flux density (PPFD), air temperature, water-filled pore space (WFPS) and month of the year. Modelled CO emissions showed less divergence with measured CO fluxes in 2020 compared to 2019, suggesting that the environmental variables in the GAM were the predominant driver of CO emissions in 2020 but not in 2019. Cumulative CO emissions in 2019 and 2020 were 39.7 ± 147.1 mgCO–C per m2 per month and 31.5 ± 75.2 mgCO–C per m2 per month, respectively. While soils are typically considered a sink of CO, our results show that managed pastures can act as a source of CO and thus warrant further investigation into the implications CO may have on GHG dynamics from agricultural landscapes.
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Implementation and evaluation of the automated model reduction (AMORE) version 1.1 isoprene oxidation mechanism in GEOS-Chem†
Environmental Science: Atmospheres ( IF 0 ) Pub Date : , DOI: 10.1039/D3EA00121K
Detailed chemical mechanisms are computationally challenging to include in large-scale chemical transport models such as GEOS-Chem. Employing a graph theory-based automated model reduction (AMORE) algorithm, we developed a new reduced (12 species and 23 reactions) gas-phase isoprene oxidation mechanism. We performed GEOS-Chem simulations for a full year (June 2018–May 2019) with the default (BASE) and AMORE version 1.1 isoprene mechanisms at 2° × 2.5° horizontal resolution globally and 0.25° × 0.3125° resolution over the eastern United States (EUS). Additionally, we conducted BASE and AMORE sensitivity simulations in which biogenic isoprene and anthropogenic emissions were sequentially set to zero in the model. For the entire year simulated, GEOS-Chem was faster by 10% in total and 25% in the chemical reaction solver (KPP) with the AMORE mechanism. Evaluating GEOS-Chem against surface observations from the Air Quality System (AQS) and Interagency Monitoring of Protected Visual Environments (IMPROVE) networks as well as satellite columns from the Tropospheric Monitoring Instrument (TROPOMI) and Cross-track Infrared Sounder (CrIS), our results show comparable accuracy in BASE and AMORE nested-grid simulations of air pollutants, with annual mean model bias changes of 1% for both surface PM2.5 and O3 over the EUS. From the sensitivity simulations, we find that US biogenic isoprene contributes to 8–9% of surface PM2.5 and 3–4% of surface O3 on average in summer over the EUS. This study indicates that AMORE is an attractive option for future GEOS-Chem modeling studies, especially where detailed isoprene chemistry is not the focus.
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Traffic, marine ships and nucleation as the main sources of ultrafine particles in suburban Shanghai, China†
Environmental Science: Atmospheres ( IF 0 ) Pub Date : , DOI: 10.1039/D3EA00096F
The health effects associated with ultrafine particles (UFPs) have received significant attention. Precisely identifying the sources of UFPs and quantifying their contributions pose considerable challenges. In this study, simultaneous observations were conducted at two suburban sites in Shanghai, a megacity in China, to measure the particle number size distributions (PNSD) and investigate the characteristics of UFPs. The application of the non-negative matrix factorization (NMF) algorithm on PNSD determines 5 factors at each site. The sources of UFPs are very different between the inland (Dianshan Lake, DSL) site and the seacoast (Dongtan, DT) site. By analyzing size distributions and daily variations of resolved factors, and examining their relationships with criteria pollutants and PM2.5 (particulate matter with diameters ≤2.5 μm) chemical compositions, we identify the main sources of UFPs. At the DSL site, fresh and aged traffic emissions and traffic nucleation are the main contributors to UFPs. At the DT site, photochemical nucleation and growth processes and marine ship emissions are the most important UFP sources. Industrial emissions and the regional background are characterized by a larger GMD (geometric mean diameter) and contribute more to particle volume concentrations (PVC) rather than particle number concentrations (PNC), indicating their association with PM2.5 rather than UFPs. These findings emphasize the underlying reasons why UFPs and PM2.5 belong to two different metrics. Concerning the respiratory deposition of particles, the main UFPs sources also pose the greatest health risk. Either during clean days (PM2.5 < 35 μg m−3) or during polluted days (PM2.5 > 35 μg m−3), PNCDeposits only varies slightly. And photochemical nucleation (i.e., new particle formation events) can significantly increase PNC deposited in the respiratory system.
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Atmospheric aging modifies the redox potential and toxicity of humic-like substances (HULIS) from biomass burning†
Environmental Science: Atmospheres ( IF 0 ) Pub Date : , DOI: 10.1039/D3EA00104K
This study investigated the redox potential and toxicological changes of wood smoldering emitted HULIS due to reactions in the atmosphere and in neutral lung fluids. Fresh HULIS aerosols exhibited substantial oxidative potential (OP) and antioxidant capacity (AOC). Nighttime oxidation via heterogeneous O3 or NO3˙ reactions impacted HULIS OP and AOC differently, with high humidity enhancing O3 uptake and HULIS oxidation, causing a significant reduction in their redox potentials. The effective rate constants for HULIS redox-active components (RACs) by O3 reaction increased with RH (<1.5% to 75%), with values of (3.2–12.7)×10−18 and (1.8–9.7)×10−18 cm3 mol−1 s−1 for antioxidant moieties and oxidant components, respectively. The corresponding rate constants for NO3˙ reactions were 1.2 × 10−14 and 3.9 × 10−15 cm3 mol−1 s−1. The endpoint cytotoxicity of HULIS, studied with lung epithelial cells, correlated well with the changes in OP, suggesting OP as a good indicator of HULIS oxidative toxicity. Redox reactions of fresh and atmospherically aged HULIS in neutral lung fluid mimics decreased their OP and AOC accompanied by H2O2 generation. The H2O2 yields were determined by both OP and AOC of HULIS, and the addition of lung fluid antioxidants amplified the H2O2 yield. Atmospheric aging retarded the decay of the redox potential and abated H2O2 yield, demonstrating that the remaining RACs in aged HULIS have relatively longer lifetimes against intrinsic reactions in the lung fluid environment. This study underscores the need to consider atmospheric transformations and lung fluid aqueous reactions when evaluating the health impact of HULIS and related organic aerosols.
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NO3 reactivity measurements in an indoor environment: a pilot study†
Environmental Science: Atmospheres ( IF 0 ) Pub Date : , DOI: 10.1039/D3EA00137G
We present the first direct indoor measurements of VOC-induced nitrate radical (NO3) reactivity (kNO3) together with measurements of nitric oxide (NO), nitrogen dioxide (NO2), ozone (O3) and dinitrogen pentoxide (N2O5) inside a laboratory during a four-day period in October 2021 in a suburban area (Mainz, Germany). Indoor mixing ratios of O3 ranged from <2–28 ppbv and those of NO2 from 4.5–27 ppbv. The rapid ventilation of the room (air change rates of ∼4 h−1) meant that indoor mixing ratios mirrored the variability in NO2 and O3 outdoors. NO3 production rates were between <0.02 and 0.12 pptv s−1 with indoor N2O5 mixing ratios increasing to 4–29 pptv during five NO-depleted day- or nighttime periods when kNO3 was between 0.04 and 0.2 s−1. Steady-state calculations resulted in a peak NO3 mixing ratio of 6 pptv. A comparison of measured N2O5 mixing ratios to those derived from steady-state calculations and the equilibrium coefficient for the NO2, NO3, N2O5 system showed very good agreement, indicating that heterogeneous reactions do not contribute significantly to the overall NO3 loss rate (LNO3). During these five periods, NO3 was mostly lost to NO and VOCs, the latter contributing on average 65% to LNO3. This pilot study underlines the necessity of further indoor NO3 reactivity measurements and that the nitrate radical can be a significant indoor oxidizing agent when the room is sufficiently ventilated during episodes of moderate outdoor air pollution.
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Assessing the atmospheric fate of trifluoroacetaldehyde (CF3CHO) and its potential as a new source of fluoroform (HFC-23) using the AtChem2 box model†
Environmental Science: Atmospheres ( IF 0 ) Pub Date : , DOI: 10.1039/D3EA00120B
The use of human-made refrigerants and blowing agents have a long record of restrictions because of the impacts their emissions have had on atmospheric composition and climate. One of the most recent alternatives for replacing some of the harmful and banned refrigerants and blowing agents is hydrofluoroolefins (HFOs). An example is HFO-1234ze, proposed as a replacement for HCFC-141b in the polyurethane foam industry. HFO-1234ze reacts almost exclusively with OH to produce formyl fluoride (HFCO) and trifluoroacetaldehyde (CF3CHO). However, the photodissociation of CF3CHO to fluoroform (CHF3 or HFC-23) has been shown to be a possible channel. Although the HFC-23 channel quantum yield is reported to be small (∼0.3%), this channel needs to be characterised because HFC-23 is a long-lived gas with a 100-year global warming potential (GWP-100) of 12 690. In this study, we use a suite of AtChem2 box model simulations to determine how CF3CHO is lost in the atmosphere and how much HFC-23 can be produced from its photolysis under realistic atmospheric conditions. We tested a range of scenarios with varying HFO-1234ze emission rates and HFC-23 quantum yields. We also accounted for the physical removal of CF3CHO by obtaining a range of deposition rates using the GEOS-Chem 3-D chemical transport model. We find that over one month, an upper value of 0.31 ppt of HFC-23 could be produced from HFO-1234ze through CF3CHO photolysis. Globally, the HFC-23 photolysis channel explored here could be responsible for ∼4–15% of the current HFC-23 growth rate.
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Urban-scale analysis of the seasonal trend of stabilized-Criegee intermediates and their effect on sulphate formation in the Greater Tokyo Area†
Environmental Science: Atmospheres ( IF 0 ) Pub Date : , DOI: 10.1039/D3EA00105A
We conducted an urban-scale analysis of the contribution of gas phase stabilized-Criegee intermediates (sCIs) to atmospheric sulphate aerosol (SO42−) formation across four seasons in the Greater Tokyo Area (GTA) using the regional chemical transport model, the community multiscale air quality modelling (CMAQ) system. We analysed the seasonal and temporal trend of sCI formation in three areas: Tokyo Bay (urban), suburban, and mountainous areas. In all three areas, the sCI concentrations were high in the morning (7 a.m.) and early evening (6 p.m.) owing to the high frequency of vigorous traffic activities causing intense alkene emissions. The results suggest that more than 90% of the sCIs generated in the target areas are consumed by the unimolecular decomposition of sCIs themselves or by reactions with water, which are consistent with estimates from previous kinetic analysis studies targeting other regions. The contribution of sCIs to SO42− formation estimated in this study was a maximum of 0.25% in the rural area, which is approximately 10-fold lower than that of previous studies. The results of the sCI loss pathway analysis suggested that the unimolecular decomposition of sCIs and the reaction between sCIs and water contribute comparably to the loss of sCIs, which caused less of an effect of sCIs on SO42− formation compared with that in previous studies.
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Chemical characterization of urban aerosols in Abidjan and Korhogo (Côte d'Ivoire) from 2018 to 2020 and the identification of their potential emission sources†
Environmental Science: Atmospheres ( IF 0 ) Pub Date : , DOI: 10.1039/D3EA00131H
As part of the Air Pollution and Health in Urban Environments (PASMU) project, equipment was installed in urban sites of Abidjan and Korhogo (Ivory Coast) in West Africa with the aim of monitoring the chemical composition of PM2.5 aerosols. These installations were used to collect PM2.5 aerosols at weekly intervals for the determination of their PM2.5 mass, EC, OC and water-soluble ions (WSI). This database enabled us to analyse the 2 year trend (2018–2020) of the chemical composition of PM2.5 aerosols in these two cities. In addition, this database was used to assess the sources of these aerosols using both PCA (principal component analysis) and the US Environmental Protection Agency's EPA PMF 5.0 software. The results showed that the PM2.5 concentrations observed during the 2 dry seasons were more than twice than that during the 2 wet seasons. Also, over the 2 year study period, the observed PM2.5 concentrations were above the WHO, 2021 standards. The analysis of the chemical composition of PM2.5 showed that organic matter (OM) was the major fraction in the 2 cities, followed by EC in Abidjan and dust in Korhogo. Similarly, the observed trends showed greater variations in OC concentrations between the dry and wet seasons compared with EC. Also, 5 contributing sources were identified with disproportionate contributions. In Abidjan, these sources included road traffic (44.7%), domestic fires (40%), natural and road dust (11.2%), sea salt (3%), and construction dust (1.2%). In Korhogo, the sources were biomass burning and domestic fires (70.7%), road traffic (16%), road dust and sea salt (8.1%), natural dust (2.6%), and agriculture (2.5%). This study offers vital insights into identifying the primary sources of urban air pollution in West African cities. Consequently, tailored strategies based on these sources can effectively mitigate urban particulate pollution, leading to reduced emissions, enhanced air quality, and improved public health in densely populated urban regions.
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Uncertainties in mitigating aviation non-CO2 emissions for climate and air quality using hydrocarbon fuels†
Environmental Science: Atmospheres ( IF 0 ) Pub Date : , DOI: 10.1039/D3EA00091E
The uncertainties over the effects of aviation non-CO2 emissions on climate and air quality are assessed in the context of potential mitigation measures for liquid hydrocarbon fuels. Aviation non-CO2 emissions that affect climate include nitrogen oxides (NOx), aerosol particles (soot and sulphur-based), and water vapour. Water vapour and aerosols have small direct radiative effects but are also involved in the formation of contrails and contrail cirrus, currently, the largest non-CO2 effect on climate. These non-CO2 effects on climate are quantified with low confidence, compared to that of CO2, which is quantified with high confidence. The sign of the NOx radiative effects may change from positive to negative. The effects of soot and sulphur emissions on cloudiness are very poorly understood and studies indicate forcings that range from large negative through to small positive. NOx and soot emissions can be reduced through changes in combustion technology but have tradeoffs with each other and CO2. Soot can also be reduced through reduced aromatic content of fuels. In all cases, there are complex choices to be made because of tradeoffs between species, and CO2. Contrail cirrus and soot aerosol–cloud interactions potentially have opposing signs but are both related to soot emissions (at present) and need to be considered together in mitigation strategies. Because of the uncertainties and tradeoffs involved, it is problematic to recommend definitive courses of action on aviation non-CO2 emissions since they may be of limited effect or have unintended consequences. Aviation's non-CO2 effects on climate are short-term, as opposed to those of CO2, which last millennia. If aviation is to contribute towards restricting anthropogenic surface warming to 1.5 or 2 °C then reduction of emissions of CO2 from fossil fuels remains the top priority. In terms of air quality, the situation is more straightforward with emissions standards being set by the International Civil Aviation Organization for NOx and non-volatile particulate matter (and other minor species), which need to be complied with.
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Environmental Science: Atmospheres ( IF 0 ) Pub Date : , DOI: 10.1039/D3EA90048G
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Environmental Science: Atmospheres ( IF 0 ) Pub Date : , DOI: 10.1039/D3EA90047A
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Environmental Science: Atmospheres ( IF 0 ) Pub Date : , DOI: 10.1039/D3EA90046K
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Environmental Science: Atmospheres ( IF 0 ) Pub Date : , DOI: 10.1039/D4EA90004A
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The effect of temperature and relative humidity on secondary organic aerosol formation from ozonolysis of Δ3-carene†
Environmental Science: Atmospheres ( IF 0 ) Pub Date : , DOI: 10.1039/D3EA00128H
This study investigates the effects of temperature and relative humidity (RH) on the formation of secondary organic aerosol (SOA) from Δ3-carene, a prevalent monoterpene in boreal forests. Dark ozonolysis experiments of 10 ppb Δ3-carene were conducted in the Aarhus University Research on Aerosol (AURA) atmospheric simulation chamber at temperatures of 0, 10, and 20 °C. Under dry conditions (RH < 2%), the SOA formation in terms of both particle number and mass concentration shows minimal temperature dependence. This is in contrast to previous findings at higher initial concentrations and suggests an effect of VOC loading for Δ3-carene. Interestingly, the mass fraction of key oxidation products (cis-3-caric acid, cis-3-caronic acid) exhibit a temperature dependence suggesting continuous condensation at lower temperatures, while evaporation and further reactions over time become more favourable at higher temperatures. The oxygen-to-carbon ratios in the particle phase and the occurrence of highly oxygenated organic molecules (HOM) in the gas phase show modest increases with higher temperatures. Predictions from the Aerosol Dynamics and Gas- and Particle-Phase Chemistry Kinetic Multilayer Model (ADCHAM) agrees with the experimental results regarding both physical particle properties and aerosol composition considering the experimental uncertainties. At high RH (∼80%, 10 °C), a considerable increase in the particle nucleation rate and particle number concentration is observed compared to experiments under dry conditions. This is likely due to enhanced particle nucleation resulting from more stable cluster formation of water and inorganics at increased RH. However, RH does not affect the particle mass concentration.
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Insights into Pyrocumulus aerosol composition: black carbon content and organic vapor condensation†
Environmental Science: Atmospheres ( IF 0 ) Pub Date : , DOI: 10.1039/D3EA00130J
Megafires are increasingly generating Pyrocumulus clouds (PyroCus) through the interplay of atmospheric conditions such as stability and humidity, hot updrafts, and emitted aerosols from burning vegetation. As megafires become more frequent, the annual radiative influence of PyroCus on the climate is intensifying. In this study, we aim to quantify the aerosol mass and black carbon content that PyroCus injects into the stratosphere, which can persist for 3 to 15 months. Utilizing aircraft-sampled smoke plumes from both the Northern and Southern Hemispheres, our findings indicate that the mass fraction of black carbon within PyroCus remains consistent, ranging between 0.5 and 3%. This serves as a crucial constraint for incorporating source terms in climate models. Additionally, we provide evidence of the volatile vapor 1-nonene condensing in the updrafts, which is one of likely many organic vapors contributing to increased aerosol mass concentrations. To corroborate these findings, we conducted independent Large Eddy Simulations (LES) that demonstrate organic vapor condensation can double the aerosol mass in updrafts. These resolved LES serve as a valuable guide, directing future aircraft measurement locations and further development of PyroCus mechanisms in models.
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Enhanced summertime PM2.5-suppression of O3 formation over the Eastern U.S. following the O3-sensitivity variations†
Environmental Science: Atmospheres ( IF 0 ) Pub Date : , DOI: 10.1039/D3EA00040K
The suppression of ozone (O3) formation due to the presence of fine particulate matter (PM2.5) has recently been highlighted for further O3 pollution controls in regions that suffer high ozone concentrations. Here we derive multiple PM2.5-suppression factors for the Eastern United States (U.S.) major cities based on a non-linear fitting of the PM2.5 and O3 relationship from the multiyear surface observations. Our results show that these PM2.5-suppression factors are increasing with time and generally follow the transition of the O3-sensitive regime towards NOx-limited chemistry. A spatial discrepancy of this suppression factor is seen currently with a higher value in the Southeastern U.S. than in the Northeastern U.S. A spatial similarity between urban regions and their downwind locations was observed for the New York City metro area. This more extensive formulation of the PM2.5-suppression factor will further improve the ability of models to help guide O3 and PM2.5 concentration pollution controls.
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Investigating the applicability of COPERT 5.5 emission software in Bangladesh and developing countrywide vehicular emission inventories†
Environmental Science: Atmospheres ( IF 0 ) Pub Date : , DOI: 10.1039/D3EA00047H
The primary step to minimizing air pollution effects owing to motorized vehicles in Bangladesh is to establish accurate emission modelling methods. The total yearly amount of the primary greenhouse gas, carbon dioxide (CO2), emitted in Bangladesh up to 2020 was obtained by the World Bank. The percentage of total CO2 emissions released from the transport sector in Bangladesh was reportedly 14.2% in 2014 and 15% in 2020; 90% of this was from on-road vehicles. So, approximately 13% of the total amount of CO2 emissions in Bangladesh during those years found in the World Bank data can be considered to have come from its road transportation. However, Bangladesh still does not have a vehicular emission model of its own, so there is no straightforward method to quantify the harmful gases released by automobiles alone in this country as of yet. The purpose of this research is to fill this gap. This research investigated the applicability of the European emission model Computer Program to Estimate Emissions from Road Traffic Version 5.5 (COPERT 5.5) for Bangladesh. The yearly production of CO2 from different vehicular classes in Bangladesh from 2016 to 2020 was computed using COPERT 5.5, and estimations from World Bank data were used as a benchmark. The results of this study suggest that COPERT 5.5 emission software may be applicable to Bangladesh. This research also suggested updated emission factors for CO2 for different vehicle categories yielded by this software and developed countrywide annual vehicular emission inventories of CO2 and 12 other major pollutants from 2016 to 2020.
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Size dependent effectiveness of engineering and administrative control strategies for both short- and long-range airborne transmission control†
Environmental Science: Atmospheres ( IF 0 ) Pub Date : , DOI: 10.1039/D3EA00115F
Ventilation is recognized as an effective mitigation strategy for long-range airborne transmission. However, a recent study by Li et al. revealed its potential impact on short-range airborne transmission as well. Our study extends their work by developing size-dependent transmission models for both short- and long-range airborne transmission and evaluates the impact of various control strategies, including ventilation. By adopting a recently determined mode-dependent viral load, we first analyzed the role of different sizes of droplets in airborne transmission. In contrast to models with a constant viral load where large droplets contain more viruses, our findings demonstrated that droplets ranging from ∼2–4 μm are more critical for short-range airborne transmission. Meanwhile, droplets in the ∼1–2 μm range play a significant role in long-range airborne transmission. Furthermore, our study indicates that implementing a size-dependent filtration/mask strategy considerably affects the rate of change (ROC) of virus concentration in relation to both distancing and ventilation. This underscores the importance of factoring in droplet size during risk assessment. Engineering controls, like ventilation and filtration, as well as administrative controls, such as distancing and masks, have different effectiveness in reducing virus concentration. Our findings indicate that high-efficiency masks can drastically reduce virus concentrations, potentially diminishing the impacts of other strategies. Given the size-dependent efficiency of filtration, ventilation has a more important role in reducing virus concentration than filtration, especially for long-range airborne transmission. For short-range airborne transmission, maintaining distance is far more effective than ventilation, and its effectiveness is largely unaffected by ventilation. However, the influence of ventilation on virus concentration and its variation with the distance mainly depend on the specific transmission model utilized. In sum, this research delineates the differential roles of droplet sizes and control strategies in both short- and long-range airborne transmission, offering valuable insights for future size-dependent airborne transmission control measures.
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